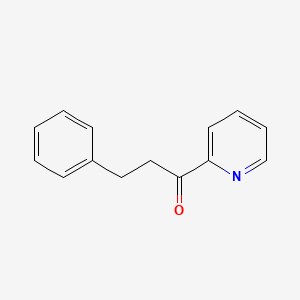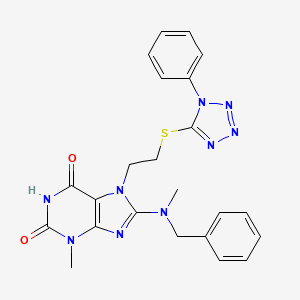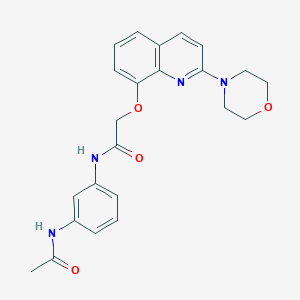
N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with morpholino and quinolinyl groups, which are structurally related to the compound . These compounds are of interest due to their potential applications in medicinal chemistry, such as antifungal agents, corrosion inhibitors, and antiproliferative agents against cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including Sonogashira cross-coupling, as mentioned in the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . Another synthesis route described is for N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, which is a key intermediate for selective EGFR kinase inhibitors, involving acylation, ethylation, reduction, and thermal cyclization . These methods could potentially be adapted for the synthesis of "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and Mass spectrometry . Additionally, DFT calculations, as well as FT-IR and FT-Raman spectroscopy, have been used to study the vibrational spectroscopy of similar molecules . These techniques could be employed to analyze the molecular structure of "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide".
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide". However, the related compounds exhibit various biological activities, which suggest that they may undergo biochemically relevant interactions. For instance, certain acetamide derivatives have shown antiproliferative activities against cancer cell lines , and others have been identified as corrosion inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their adsorption behavior, as seen in the corrosion inhibition study , and their stability, such as the improved plasmatic stability of certain antifungal agents . Theoretical calculations have also been used to predict properties like molecular electrostatic potential and nonlinear optical properties . These studies provide a framework for understanding the properties of "N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide".
Aplicaciones Científicas De Investigación
Antifungal Applications
One study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents effective against Candida species, with further optimizations leading to compounds showing broad antifungal activity against a variety of fungal species, including molds and dermatophytes. These compounds demonstrated in vivo efficacy in reducing fungal load in systemic Candida albicans infections in murine models, highlighting their potential as antifungal agents (Bardiot et al., 2015).
Antimicrobial and Antimalarial Activity
Another segment of research focuses on the antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds were found to be active against selected microbial species, with some demonstrating potent antimicrobial properties. This suggests their potential in developing new antimicrobial agents (Gul et al., 2017). Additionally, a series of compounds related to the primary compound have been prepared and assessed for their antimalarial activity, offering a foundation for further exploration in combating malaria (Werbel et al., 1986).
Binding Interactions with Biological Molecules
Research has also been conducted on the synthesis and binding interactions of new paracetamol derivatives, including compounds structurally related to N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). These studies offer insights into how such compounds interact with biological molecules, which is crucial for understanding their pharmacological actions and potential therapeutic applications (Raj, 2020).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-16(28)24-18-5-3-6-19(14-18)25-22(29)15-31-20-7-2-4-17-8-9-21(26-23(17)20)27-10-12-30-13-11-27/h2-9,14H,10-13,15H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKGVSQBYENHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


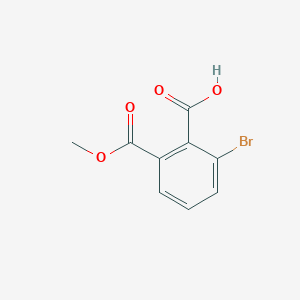
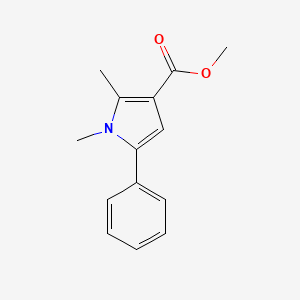
![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
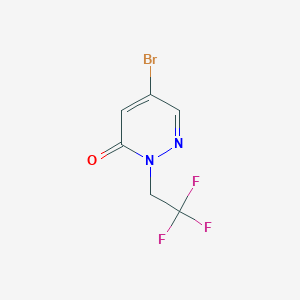
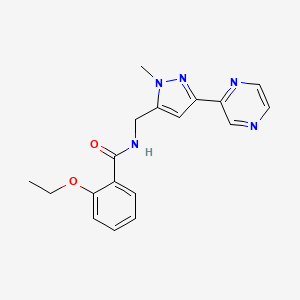
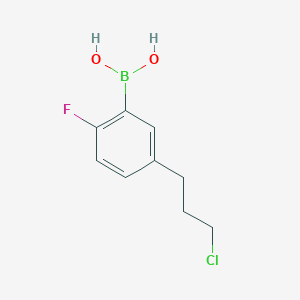

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)
